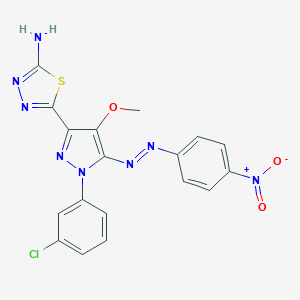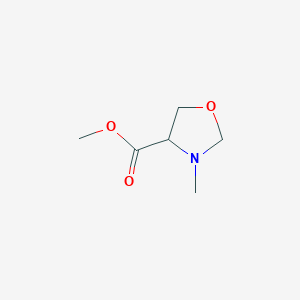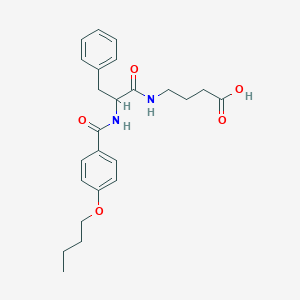
4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known as Boc-L-Phe-L-Leu-L-Phe-L-Leu-L-Val-OH and is a type of peptide that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid involves its ability to bind to specific receptors in the body. This binding triggers a cascade of events that leads to various biological effects, including inhibition of inflammation and cancer cell growth. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its mode of action.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid are diverse and depend on the specific application. In medicine, this compound has been found to have anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. In agriculture, this compound has been found to act as a plant growth regulator and a biopesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid in lab experiments include its high purity, stability, and reproducibility. This compound can be synthesized in large quantities, making it readily available for research purposes. The limitations of using this compound in lab experiments include its high cost and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. In agriculture, this compound has the potential to be used as a biopesticide and plant growth regulator, and further research is needed to explore its efficacy in these applications.
Métodos De Síntesis
The synthesis of 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid can be achieved using several methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, while in SPPS, the peptide is synthesized in solution. The most commonly used method for the synthesis of this compound is SPPS, which involves the stepwise addition of amino acids to the growing peptide chain.
Aplicaciones Científicas De Investigación
The 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. It has been found to be effective against various types of cancer, including breast, lung, and colon cancer. In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a biopesticide.
Propiedades
Número CAS |
172798-63-9 |
|---|---|
Nombre del producto |
4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid |
Fórmula molecular |
C24H30N2O5 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
4-[[2-[(4-butoxybenzoyl)amino]-3-phenylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C24H30N2O5/c1-2-3-16-31-20-13-11-19(12-14-20)23(29)26-21(17-18-8-5-4-6-9-18)24(30)25-15-7-10-22(27)28/h4-6,8-9,11-14,21H,2-3,7,10,15-17H2,1H3,(H,25,30)(H,26,29)(H,27,28) |
Clave InChI |
IZBGNACBQJWBBQ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCCCC(=O)O |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCCCC(=O)O |
Sinónimos |
4-[[2-[(4-butoxybenzoyl)amino]-3-phenyl-propanoyl]amino]butanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)
![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)
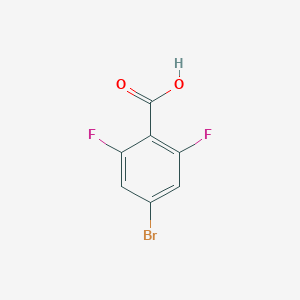

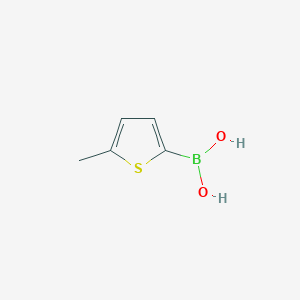


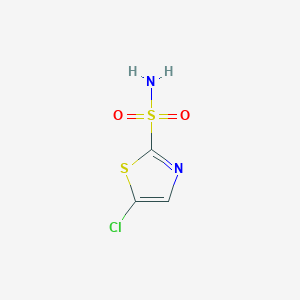
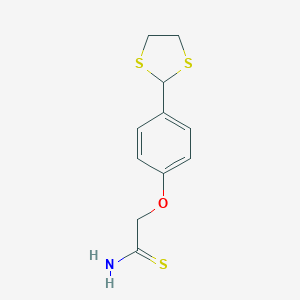
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
